1-(Difluoromethyl)cyclopropane-1-sulfonamide
Overview
Description
1-(Difluoromethyl)cyclopropane-1-sulfonamide is a chemical compound with the molecular formula C4H7F2NO2S . It has a molecular weight of 171.16 .
Synthesis Analysis
The synthesis of difluoromethyl-substituted cyclopropanes, such as this compound, has been a challenging task in modern chemistry . A method for their catalytic, one-step synthesis using difluoromethyl diazomethane and a rhodium(II) catalyst has been described . This method represents significant progress in the field, providing an atom-economic and concise synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring with a difluoromethyl group and a sulfonamide group attached to it .Scientific Research Applications
Ring-Opening 1,3-Aminochalcogenation : The ring-opening 1,3-aminothiolation of donor-acceptor cyclopropanes, including 1-(Difluoromethyl)cyclopropane-1-sulfonamide, involves reacting with sulfonamides and N-(arylthio)succinimides. This process, catalyzed by Sn(OTf)2, leads to products that have the sulfonamide in the 1-position next to the donor and the arylthio residue in the 3-position next to the acceptor (Augustin, Jones, & Werz, 2019).
AlCl3-Promoted Cycloaddition : A study demonstrated the AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with N-benzylic sulfonamides. This process creates highly stereoselective indane derivatives, showcasing the utility of these cyclopropanes in synthesizing complex structures (Zhu et al., 2014).
Synthesis of Trifluoromethyl-Cyclopropanes : A mild and diazo-free synthesis method was developed for creating trifluoromethyl-cyclopropanes, including 1,1-disubstituted types. This method uses unstabilized sulfonium ylides and is significant for producing cyclopropyl moieties of pharmacological interest (Cyr et al., 2019).
Lewis Acid Catalyzed Annulations : The study reported on Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, producing cyclopentene sulfonamides. This method allows for the conversion of cyclopropane derivatives into more complex structures with high yield (Mackay et al., 2014).
Enantioselective Cyclopropanations : A chiral zinc-sulfonamide complex showed potential in asymmetric cyclopropanations. The complex's structure is critical for its catalytic activity, providing insights into the creation of enantioselective catalysts (Denmark, O'Connor, & Wilson, 1998).
Divergent Synthesis of Cyclopropane-Containing Compounds : Research on a cobalt-catalyzed cyclopropanation approach allowed the production of various cyclopropane-containing lead-like compounds, fragments, and building blocks. This study is significant for drug discovery and medicinal chemistry (Chawner, Cases-Thomas, & Bull, 2017).
Properties
IUPAC Name |
1-(difluoromethyl)cyclopropane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2S/c5-3(6)4(1-2-4)10(7,8)9/h3H,1-2H2,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUBOESFAJMWKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270960 | |
Record name | 1-(Difluoromethyl)cyclopropanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360828-86-9 | |
Record name | 1-(Difluoromethyl)cyclopropanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1360828-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Difluoromethyl)cyclopropanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.